2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane is an organic compound with the molecular formula C6H10Cl2O2. This compound is characterized by the presence of a dichloroethenyl group attached to a methoxypropane backbone. It is a colorless liquid that is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
The synthesis of 2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane typically involves the reaction of 2,2-dichloroethanol with methoxypropane under specific conditions. The reaction is usually catalyzed by an acid to facilitate the formation of the ether linkage. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the dichloroethenyl group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the dichloroethenyl group into various molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane involves its interaction with specific molecular targets. The dichloroethenyl group can undergo various chemical transformations, which can affect the compound’s reactivity and interactions with other molecules. The pathways involved in these interactions are still being studied to fully understand the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane can be compared with other similar compounds, such as:
2,2-Dimethoxypropane: This compound is used as a water scavenger in water-sensitive reactions and has a similar methoxypropane backbone.
2-Methoxyethanol: This compound is used as a solvent and has a similar methoxy group but lacks the dichloroethenyl group.
The uniqueness of this compound lies in its dichloroethenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
112176-30-4 |
---|---|
Molekularformel |
C6H10Cl2O2 |
Molekulargewicht |
185.05 g/mol |
IUPAC-Name |
2-(2,2-dichloroethenoxymethoxy)propane |
InChI |
InChI=1S/C6H10Cl2O2/c1-5(2)10-4-9-3-6(7)8/h3,5H,4H2,1-2H3 |
InChI-Schlüssel |
VYXIDBXHYDIIPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCOC=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.